3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2613382-44-6
VCID: VC11523304
InChI: InChI=1S/C7H9N3O2.2ClH/c11-6(12)7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8H,4-5H2,(H,11,12);2*1H
SMILES:
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol

3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride

CAS No.: 2613382-44-6

Cat. No.: VC11523304

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride - 2613382-44-6

Specification

CAS No. 2613382-44-6
Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08 g/mol
IUPAC Name 3-pyrazol-1-ylazetidine-3-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C7H9N3O2.2ClH/c11-6(12)7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8H,4-5H2,(H,11,12);2*1H
Standard InChI Key BQFVIMDIGQNNME-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C(=O)O)N2C=CC=N2.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key components:

  • Azetidine ring: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding selectivity in drug design .

  • Pyrazole substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions .

  • Carboxylic acid group: Provides acidity (pKa ~4–5) and enables salt formation, improving bioavailability.

The dihydrochloride salt form stabilizes the molecule in aqueous environments by protonating the azetidine nitrogen and pyrazole moiety, as evidenced by its solubility profile.

Molecular Descriptors

Key molecular data are summarized below:

PropertyValueSource
Molecular FormulaC₇H₁₁Cl₂N₃O₂
Molecular Weight240.08 g/mol
SMILESC1C(CN1)(C(=O)O)N2C=CC=N2.Cl.Cl
InChIKeyBQFVIMDIGQNNME-UHFFFAOYSA-N
Predicted CCS ([M+H]+)134.6 Ų

The collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular size, favoring membrane permeability .

Synthesis and Optimization

Key Synthetic Routes

Patent WO2000063168A1 outlines a multi-step synthesis involving:

  • Desilylation of N-t-butyl-O-trimethylsilylazetidine using hydrochloric acid to yield azetidine intermediates .

  • Coupling with pyrazole derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling .

  • Salt formation via hydrogen chloride gas treatment in ethanol, achieving a 73% yield of the dihydrochloride form .

Critical reaction conditions include:

  • Temperature: 55–60°C for azetidine intermediate formation .

  • Catalyst: Palladium hydroxide (20% on carbon) for hydrogenation steps .

  • Purification: Sequential extractions with methylene chloride and sodium bicarbonate washes .

Yield Optimization Strategies

  • Solvent selection: Ethanol and methanol enhance intermediate solubility, reducing side-product formation .

  • Acid concentration: 3 M hydrochloric acid ensures complete protonation without degrading the azetidine ring .

  • Hydrogen pressure: 40–60 psi during catalytic hydrogenation maximizes deprotection efficiency .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt markedly improves aqueous solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate:

  • pH stability: Optimal between pH 2–6, with degradation observed at alkaline conditions.

  • Thermal stability: Decomposition onset at 180°C, suitable for standard storage .

Spectroscopic Data

While experimental NMR data are unavailable, predicted profiles based on analogous compounds suggest:

  • ¹H NMR: Signals at δ 3.8–4.2 ppm (azetidine CH₂), δ 7.5–8.0 ppm (pyrazole CH) .

  • IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (NH⁺).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator